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Technical Support Center: Silicide Contact Resistance

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Compound of Interest		
Compound Name:	Aluminium silicide	
Cat. No.:	B3079330	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silicide applications. Our goal is to help you diagnose and resolve issues related to high contact resistance in your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the formation and characterization of silicide contacts.

Issue: Higher than expected contact resistance after silicide formation.

Possible Causes and Solutions:

- Inadequate Surface Preparation: A pristine silicon surface is crucial for uniform silicide formation. Any native oxide or contaminants at the interface can impede the reaction between the metal and silicon, leading to a non-uniform silicide layer and high contact resistance.
 - Solution: Implement a thorough pre-deposition cleaning process. A common method involves a dilute hydrofluoric acid (HF) dip to remove the native oxide, followed by a deionized water rinse and immediate transfer to the deposition system to minimize reoxidation.



- Incorrect Annealing Parameters: The annealing temperature and time are critical for achieving the desired low-resistivity silicide phase.
 - Solution: Optimize the rapid thermal anneal (RTA) process. For nickel silicide (NiSi), a two-step anneal is often used: a lower temperature anneal (around 300°C) to form a high-resistivity, nickel-rich phase, followed by a selective etch to remove unreacted nickel, and then a higher temperature anneal (around 450-500°C) to form the low-resistivity NiSi phase.[1][2] Refer to the literature for the optimal annealing conditions for your specific silicide material.
- Insufficient Dopant Concentration at the Interface: The contact resistance is inversely proportional to the doping concentration at the semiconductor surface.[3]
 - Solution: Ensure a high concentration of activated dopants at the silicon surface. This can
 be achieved through ion implantation followed by an activation anneal. For advanced
 applications, implanting dopants directly into the deposited metal or the formed silicide
 followed by a drive-in anneal can lead to a very high dopant concentration at the silicidesilicon interface, thereby lowering the Schottky barrier height and reducing contact
 resistance.[4]
- Silicide Film Inhomogeneity or Agglomeration: At higher annealing temperatures, or with very thin films, the silicide layer can agglomerate, leading to a discontinuous film and increased resistance.
 - Solution: Carefully control the annealing temperature and time. For materials prone to agglomeration, such as NiSi, adding a small percentage of platinum (forming Ni(Pt)Si) can improve thermal stability.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main contributors to contact resistance in silicide applications?

A1: The total contact resistance is a combination of the resistance of the silicide film itself and the interfacial resistance between the silicide and the silicon. As device dimensions shrink, the contact area decreases, causing the interfacial resistance, also known as the specific contact resistivity (pc), to become the dominant factor.[1][3][5] This interfacial resistance is primarily

Troubleshooting & Optimization





determined by the Schottky barrier height at the silicide-silicon junction and the doping concentration in the silicon.

Q2: How can I accurately measure the contact resistance of my silicide films?

A2: The most common method for measuring specific contact resistivity is the Transmission Line Model (TLM).[1][6] This technique involves creating a pattern of contacts with varying spacing on the semiconductor surface. By measuring the resistance between pairs of contacts, you can extract the contact resistance and the sheet resistance of the semiconductor. For very low contact resistivities, more advanced structures like the multi-ring circular transmission line model (MR-CTLM) are recommended to minimize measurement errors.[3]

Q3: What are the target contact resistivity values for advanced CMOS technologies?

A3: For future technology nodes, source/drain contacts with ultralow contact resistivity, typically below $2x10^{-9} \Omega cm^2$, are required to minimize parasitic resistance and ensure high transistor performance.[3]

Q4: Can the choice of silicide material significantly impact contact resistance?

A4: Yes, the choice of metal for silicidation is critical. Different metals result in silicides with different Schottky barrier heights on n-type and p-type silicon. For example, nickel silicide (NiSi) is widely used due to its low resistivity and low silicon consumption.[2] However, for specific applications, other silicides like titanium silicide (TiSi2) or platinum silicide (PtSi) might be preferred.[7][8][9]

Q5: What is the "SALICIDE" process and why is it used?

A5: SALICIDE stands for self-aligned silicide. It is a process used to form silicide on the source, drain, and gate regions of a transistor simultaneously and in a self-aligned manner. This is achieved by depositing a metal layer over the entire wafer and then reacting it with the exposed silicon areas. A subsequent selective etch removes the unreacted metal from the insulating regions, leaving silicide only where it is desired. This process is crucial for reducing parasitic resistance in modern transistors.[3]

Data Presentation



Table 1: Comparison of Contact Resistivity for Different Silicide Materials

Silicide Material	Dopant Type	Doping Concentration (cm ⁻³)	Contact Resistivity (ρc) (Ω·cm²)	Reference
NiSi	n+	High	~1.5 x 10 ⁻⁹	[10]
Ni(Pt)Si	p+	High	7 x 10 ⁻⁹	[4]
Ni(Pt)Si	n+	High	6 x 10 ⁻⁹	[4]
PtSi	n+	High	~3.7 x 10 ⁻⁸	[8]
TiSi ₂	n+	High	~1 x 10 ⁻⁷ (after 700°C anneal)	[8]
CoSi ₂	-	-	Lower than Ni	[9]
CrSi ₂	-	-	Lower than Ni	[9]

Experimental Protocols

Protocol 1: Transmission Line Model (TLM) for Contact Resistance Measurement

Objective: To extract the specific contact resistivity (pc) of a silicide-silicon interface.

Methodology:

Pattern Definition:

- Fabricate a series of rectangular semiconductor mesas of constant width (W) and varying lengths (L) using standard photolithography and etching techniques.
- Define rectangular metal contact pads of constant length (d) at each end of the mesas,
 with varying gap spacings (L_gap) between them.

Silicide Formation:



- Perform a pre-deposition clean of the contact areas (e.g., dilute HF dip).
- Deposit the desired metal (e.g., Ni, Pt, Ti) over the entire structure.
- Perform a rapid thermal anneal (RTA) to form the silicide.
- If necessary, perform a selective wet etch to remove the unreacted metal.
- Perform a second RTA at a higher temperature to form the final low-resistivity silicide phase.

Measurement:

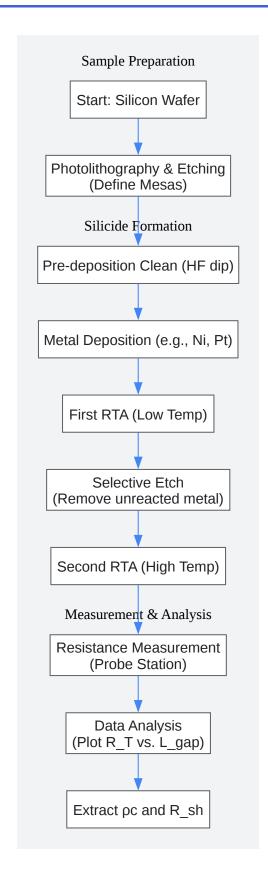
 Use a probe station and a semiconductor parameter analyzer to measure the total resistance (R T) between adjacent contact pads for each gap spacing.

Data Analysis:

- Plot the measured total resistance (R_T) as a function of the gap spacing (L_gap).
- Perform a linear fit to the data. The equation for the line is: R_T = (R_sh / W) * L_gap + 2*R_c, where R_sh is the sheet resistance of the semiconductor and R_c is the contact resistance.
- The y-intercept of the linear fit is equal to 2*R c.
- The slope of the line is R sh / W, from which R sh can be calculated.
- The x-intercept gives the transfer length (L T).
- Calculate the specific contact resistivity using the formula: ρc = R_c * A_c, where A_c is
 the contact area. More accurately, ρc = L T² * R sh.

Visualizations

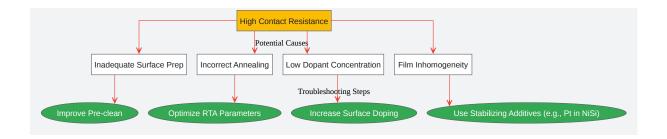




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Caption: Workflow for TLM contact resistance measurement.





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Caption: Troubleshooting high silicide contact resistance.

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References

- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. imec-int.com [imec-int.com]
- 4. Effective Schottky Barrier lowering for contact resistivity reduction using silicides as diffusion sources | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. [PDF] Silicide-to-silicon specific contact resistance characterization. Test structures and models | Semantic Scholar [semanticscholar.org]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]



- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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